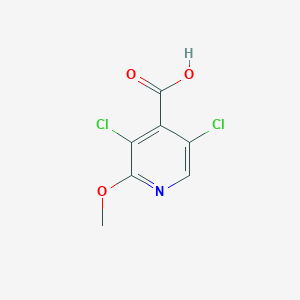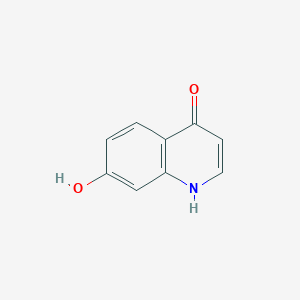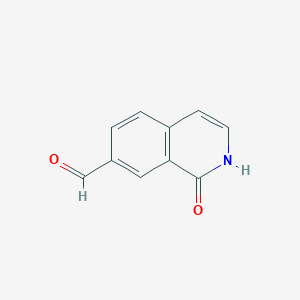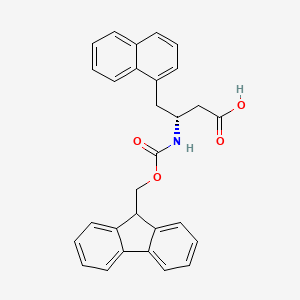
Fmoc-(R)-3-アミノ-4-(1-ナフチル)酪酸
概要
説明
Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is a synthetic amino acid derivative that is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during chemical reactions. The naphthyl group attached to the butyric acid backbone provides unique chemical properties, making it a valuable compound in various scientific research applications.
科学的研究の応用
Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for studying protein-protein interactions.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Material Science: Incorporated into the design of novel materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Formation of the Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Coupling Reaction: The protected amino acid is then coupled with the naphthyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Deprotection: The Fmoc protecting group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process, ensuring consistency and efficiency.
化学反応の分析
Types of Reactions
Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the butyric acid backbone can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
作用機序
The mechanism of action of Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The naphthyl group provides hydrophobic interactions, enhancing the stability and binding affinity of the synthesized peptides. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Fmoc-3-(1-naphthyl)-L-alanine: Similar structure but with a different amino acid backbone.
Fmoc-3-(2-naphthyl)-L-alanine: Similar structure but with a different position of the naphthyl group.
Fmoc-3-(1-naphthyl)-propionic acid: Similar structure but with a different carbon chain length.
Uniqueness
Fmoc-®-3-Amino-4-(1-naphthyl)-butyric acid is unique due to the specific position of the naphthyl group and the length of the carbon chain. These structural features provide distinct chemical properties, making it a valuable compound in peptide synthesis and other scientific research applications.
特性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVUQGMQTZWKV-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


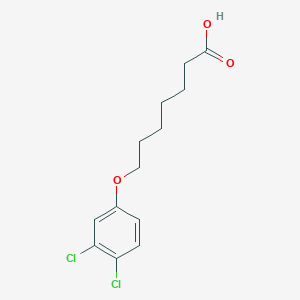
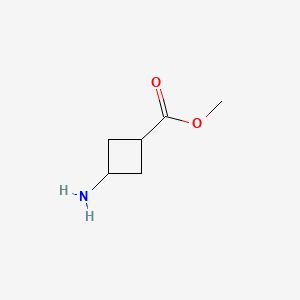
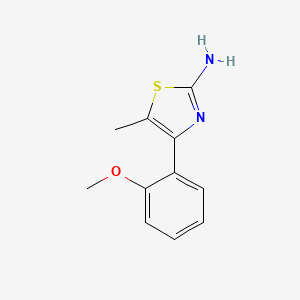
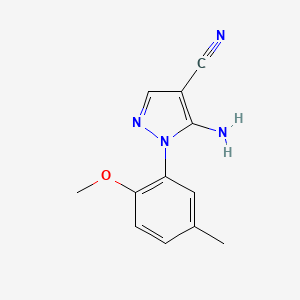
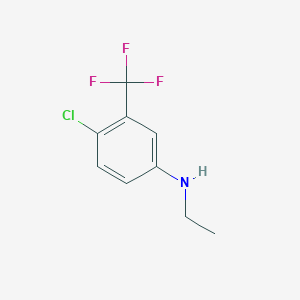
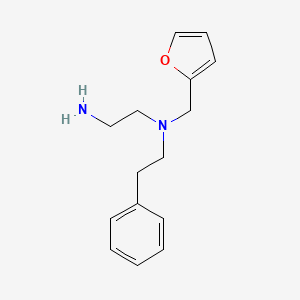
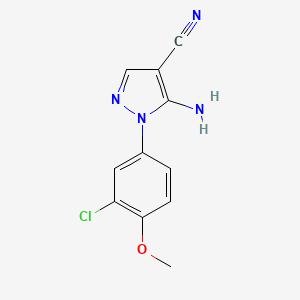

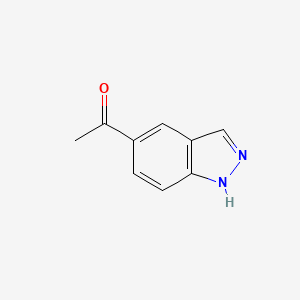
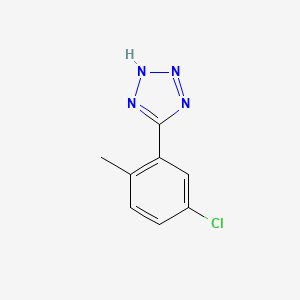
![N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1388098.png)
